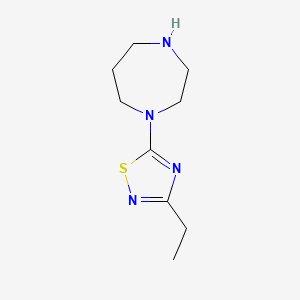
1-(3-Ethyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Ethyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane is a heterocyclic compound that contains both a thiadiazole and a diazepane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane typically involves the reaction of 3-ethyl-1,2,4-thiadiazole with 1,4-diazepane under specific conditions. One common method involves the use of hydrazonoyl halides and potassium thiocyanate, which react to form the thiadiazole ring . The diazepane ring is then introduced through a subsequent reaction with appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
1-(3-Ethyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学的研究の応用
1-(3-Ethyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials with unique properties.
作用機序
The mechanism of action of 1-(3-Ethyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The diazepane ring can enhance the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
類似化合物との比較
Similar Compounds
1,3,4-Thiadiazole: A simpler compound with similar biological activities.
1,4-Diazepane: A compound with a similar ring structure but lacking the thiadiazole moiety.
Uniqueness
1-(3-Ethyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane is unique due to the combination of the thiadiazole and diazepane rings, which can confer enhanced biological activity and selectivity. This dual-ring structure can also provide unique chemical reactivity and stability compared to its simpler counterparts.
生物活性
1-(3-Ethyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane is a compound that features a 1,2,4-thiadiazole moiety, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, biological tests, and potential applications in pharmaceuticals.
- Molecular Formula : C8H14N4S
- Molecular Weight : 212.32 g/mol
- CAS Number : 1375174-46-1
Biological Activity Overview
The 1,2,4-thiadiazole ring is recognized for its significant pharmacological properties, including:
- Antimicrobial Activity : Compounds containing the thiadiazole moiety have shown efficacy against various bacterial and fungal strains.
- Anticonvulsant Properties : Some derivatives exhibit potential as anticonvulsants in animal models.
- Anti-inflammatory Effects : Thiadiazole derivatives have been studied for their anti-inflammatory capabilities.
Synthesis of this compound
The synthesis typically involves the condensation of appropriate thiadiazole derivatives with diazepane precursors. The methods may include:
- Conventional Synthesis : Utilizing standard organic synthesis techniques.
- Microwave-Assisted Synthesis : A more efficient method that can enhance yield and reduce reaction time.
Antimicrobial Activity
A study investigating the antimicrobial properties of various thiadiazole derivatives found that compounds with the 1,2,4-thiadiazole structure exhibited significant activity against:
- Bacteria : Including Staphylococcus aureus and Escherichia coli.
- Fungi : Demonstrated effectiveness against strains like Aspergillus niger.
| Compound | Target Organism | Activity (Zone of Inhibition) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 mm |
| This compound | Escherichia coli | 12 mm |
Anticonvulsant Activity
In vivo studies have assessed the anticonvulsant effects using models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. Results indicated:
- LD50 Values : The lethal dose for 50% of the population was determined to be relatively high (e.g., >300 mg/kg), indicating low toxicity.
- Efficacy Rates : The compound provided up to 80% protection against seizures in tested models at optimal doses.
| Test Model | Dose (mg/kg) | Protection (%) |
|---|---|---|
| MES | 100 | 75 |
| PTZ | 100 | 80 |
Case Studies
Several studies have highlighted the potential of thiadiazole derivatives in clinical settings:
- Antimicrobial Efficacy Study : A series of derivatives were synthesized and tested against resistant bacterial strains. The study reported that certain modifications to the thiadiazole structure significantly enhanced antimicrobial activity.
- Anticonvulsant Research : A comparative study involving multiple thiadiazole derivatives showed that those with electron-withdrawing groups exhibited superior anticonvulsant properties compared to their counterparts.
特性
IUPAC Name |
5-(1,4-diazepan-1-yl)-3-ethyl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4S/c1-2-8-11-9(14-12-8)13-6-3-4-10-5-7-13/h10H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKXEOXCEFQOJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NSC(=N1)N2CCCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













